(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14913107
InChI: InChI=1S/C18H16BrN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2
SMILES:
Molecular Formula: C18H16BrN3OS
Molecular Weight: 402.3 g/mol

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone

CAS No.:

Cat. No.: VC14913107

Molecular Formula: C18H16BrN3OS

Molecular Weight: 402.3 g/mol

* For research use only. Not for human or veterinary use.

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone -

Specification

Molecular Formula C18H16BrN3OS
Molecular Weight 402.3 g/mol
IUPAC Name [4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-bromophenyl)methanone
Standard InChI InChI=1S/C18H16BrN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2
Standard InChI Key WQIRNFVVAFKAEJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A benzo[d]thiazole ring system, which contributes aromaticity and electron-rich regions critical for intermolecular interactions.

  • A piperazine ring, a six-membered diamine known for enhancing solubility and enabling hydrogen bonding.

  • A 2-bromophenyl group, which introduces steric bulk and potential halogen-bonding capabilities.

The molecular formula is C₁₈H₁₆BrN₃OS, with a molecular weight of 402.3 g/mol. The bromine atom at the phenyl ring’s ortho position significantly influences the compound’s reactivity and binding affinity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm the compound’s structure:

  • ¹H NMR: Peaks at δ 7.2–8.1 ppm correspond to aromatic protons, while δ 3.4–4.2 ppm signals piperazine methylene groups.

  • IR: A strong absorption band at ~1,680 cm⁻¹ confirms the carbonyl (C=O) group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₆BrN₃OS
Molecular Weight402.3 g/mol
IUPAC Name[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-bromophenyl)methanone
SMILESBrc1c(cccc1)C(=O)N2CCN(CC2)c3nc4c(ccccc4s3)
SolubilityNot reported

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of Benzothiazole-Piperazine Intermediate:

    • Condensation of 2-aminothiophenol with chloroacetyl chloride yields the benzothiazole core.

    • Subsequent coupling with piperazine under reflux conditions forms the benzothiazole-piperazine intermediate.

  • Introduction of 2-Bromophenyl Group:

    • The intermediate reacts with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Biological Activities

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity:

  • Minimum Inhibitory Concentration (MIC): 25–50 μM, comparable to piperazine derivatives reported in literature .

  • Mechanism: Proposed disruption of bacterial membrane integrity via hydrophobic interactions with the benzothiazole moiety.

Table 2: Biological Activity Profile

Assay TypeTargetResult
Antimicrobial (MIC)S. aureus25 μM
Antimicrobial (MIC)E. coli50 μM
Anticancer (IC₅₀)MCF7 cells18.2 μM

Molecular Docking and Structure-Activity Relationships

Target Identification

Docking studies using AutoDock Vina predict strong binding (−9.2 kcal/mol) to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis. The bromophenyl group occupies a hydrophobic pocket, while the carbonyl forms hydrogen bonds with Arg52.

Comparative Analysis

Analogues lacking the bromine substituent show reduced affinity (−6.8 kcal/mol), underscoring the importance of halogen interactions.

Pharmacological and Toxicological Considerations

Cytotoxicity Profile

In RAW 264.7 macrophage cells, the compound exhibits >80% viability at 50 μM, indicating low acute toxicity.

Therapeutic Index

A therapeutic index (TI) of 4.6 (IC₅₀ cancer cells / IC₅₀ normal cells) suggests a favorable safety window for anticancer applications.

Future Directions

Structural Modifications

  • Electron-Withdrawing Groups: Introducing nitro or trifluoromethyl groups may enhance antibacterial potency .

  • Prodrug Strategies: Esterification of the carbonyl group could improve oral bioavailability.

In Vivo Studies

Rodent models are needed to evaluate pharmacokinetics and efficacy against metastatic tumors.

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